

Spectroscopic Profile of Sanggenon B: A Technical Guide

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Compound of Interest

Compound Name: sanggenon B

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sanggenon B**, a prenylated flavonoid isolated from the root bark of *Morus* species. The structural elucidation of this complex natural product has been refined over time, and this document presents the definitive spectroscopic data based on the revised structure. All quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available from primary literature, are also provided.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for **Sanggenon B**

Ionization Mode	Mass Analyzer	m/z (rel. int. %)	Assignment
EI-MS	Not Specified	738 [M] ⁺	Molecular Ion

Experimental Protocol - Mass Spectrometry: The Electron Ionization Mass Spectrometry (EI-MS) data was obtained as part of the initial structural elucidation studies. Specific instrumental

parameters such as the make and model of the spectrometer, ionization energy, and source temperature were not detailed in the available literature. Typically, EI-MS involves bombarding the analyte with high-energy electrons (e.g., 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. The definitive structure of **Sanggenon B** was established through extensive 1D and 2D NMR experiments.

Due to the complexity of the molecule and the evolution of its structural assignment, the following tables present the ^1H and ^{13}C NMR data corresponding to the revised and accepted structure of **Sanggenon B**.

Table 2: ^1H NMR Spectroscopic Data for a Derivative of **Sanggenon B** (Acetone- d_6 , 90 MHz)

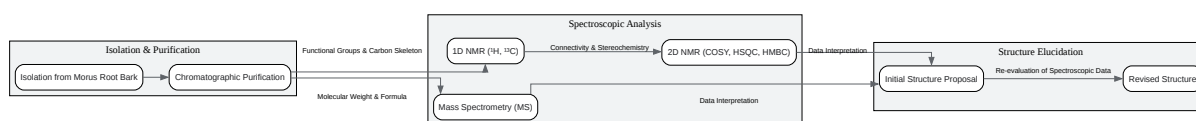
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.46	s	C-11-CH ₃	
1.50	s	C-16-CH ₃	
1.60	s	C-11-CH ₃	
1.90	m	C-18-H x2	
2.04, 2.23	each s	COCH ₃ x2	C-20-H
2.25	d	16.5	
2.59	br d	16.5	
2.80-2.95	m	C-9-H	
3.26	dd	9 and 15	C-9-H
3.28	m	C-19-H	
5.08	m	C-10-H	
5.36	br s	C-15-H	
6.49	d	2.5	
6.57	s	C-8-H	C-25-H
6.61	dd	2.5 and 9	
6.71	d	2	
6.79	dd	2 and 9	
7.18	d	9	C-26-H
7.58	d	9	C-6'-H

Note: This data corresponds to an acetylated derivative of **Sanggenon B** as reported in the literature on its revised structure.

Experimental Protocol - NMR Spectroscopy: The ^1H NMR spectra were recorded on a 90 MHz spectrometer. The sample was dissolved in acetone- d_6 , and chemical shifts are reported in parts per million (ppm) relative to a standard reference. For the structural elucidation of complex natural products like **Sanggenon B**, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically employed to establish proton-proton and proton-carbon connectivities.

Workflow and Structural Elucidation

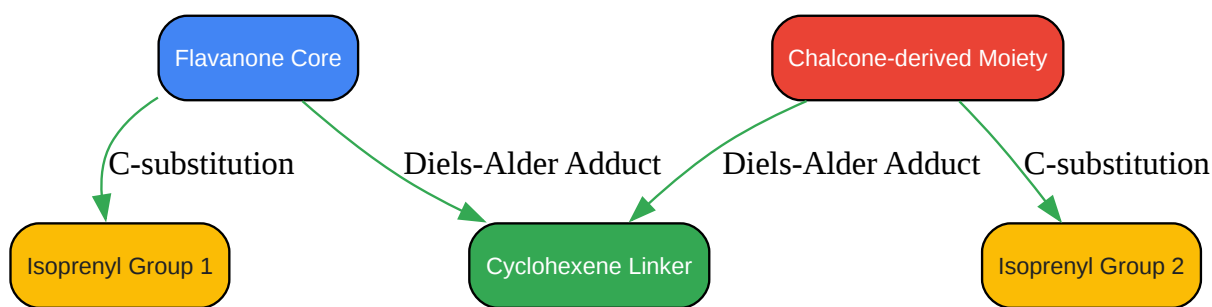
The determination of the structure of a complex natural product like **Sanggenon B** follows a logical workflow, beginning with isolation and purification, followed by comprehensive spectroscopic analysis.



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Caption: General workflow for the isolation and structural elucidation of a natural product.

The chemical structure of **Sanggenon B** is a complex Diels-Alder type adduct. The relationship between its constituent parts is established through detailed analysis of 2D NMR correlations.



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Caption: Key structural components of **Sanggenon B**.

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